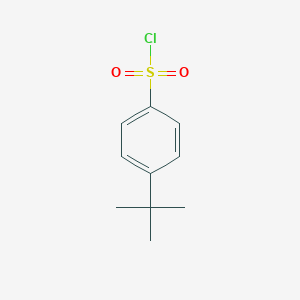

4-tert-Butylbenzenesulfonyl chloride

説明

4-tert-Butylbenzenesulfonyl chloride (CAS RN: 15084-51-2) is an organosulfur compound with the molecular formula C₁₀H₁₃ClO₂S and a molecular weight of 232.73 g/mol . It features a sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring substituted with a tert-butyl group at the para position.

準備方法

4-tert-Butylbenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid

生物活性

4-tert-Butylbenzenesulfonyl chloride (CAS Number: 15084-51-2) is an organic compound that belongs to the class of benzenesulfonyl chlorides. This compound has garnered attention in various fields due to its significant biological activities , including antibacterial, antidiabetic, and herbicidal properties. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula C_{10}H_{13ClO_2S and a molecular weight of approximately 214.281 g/mol. Its structure features a tert-butyl group attached to a benzene ring, which enhances its solubility and reactivity compared to other benzenesulfonyl chlorides.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits substantial antibacterial properties, particularly against Gram-positive bacteria. Investigations into its derivatives have shown that some benzenesulfonate derivatives derived from this compound have minimal inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) .

| Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|

| MSSA ATCC 6538P | 0.39–1.56 | |

| MRSA ATCC 43300 | 0.39–3.12 | |

| Enterococcus faecalis ATCC 29212 | 6.25 |

These findings suggest that derivatives of this compound could serve as potential antibacterial agents with low cytotoxicity towards human cells, as the IC50 values were higher than 12.3 mg/L .

Herbicidal Activity

The herbicidal properties of sulfonyl chlorides, including this compound, have been explored in agricultural applications. These compounds can inhibit specific enzymatic pathways in plants, leading to effective weed control without significant toxicity to crops .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various benzenesulfonate derivatives, including those derived from this compound. The results indicated that modifications at the para position significantly enhanced antibacterial activity against both MSSA and MRSA strains .

Experimental Setup

- Objective : To evaluate the antibacterial activity of synthesized derivatives.

- Method : Disc diffusion method and broth microdilution for MIC determination.

- Results : Several derivatives showed potent activity with MIC values significantly lower than conventional antibiotics like linezolid.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of these compounds against bacterial infections in animal models. The results indicated promising outcomes with reduced bacterial load and improved survival rates when treated with specific derivatives of this compound .

Q & A

Basic Questions

Q. Q1. What are the critical physicochemical properties of 4-tert-butylbenzenesulfonyl chloride that influence its reactivity in organic synthesis?

Answer:

- Melting Point : 78–81°C, indicating its stability under standard laboratory conditions .

- Molecular Weight : 232.73 g/mol, critical for stoichiometric calculations in reactions like sulfonylation .

- Hygroscopicity : The compound is moisture-sensitive; storage under anhydrous conditions (e.g., desiccants, inert atmosphere) is essential to prevent hydrolysis to the sulfonic acid derivative .

- Hazard Profile : Classified as UN 3261 (Corrosive, Packing Group II), requiring protective equipment (gloves, goggles) and neutralization protocols for spills .

Methodological Tip : Characterize purity via melting point analysis and NMR spectroscopy. Use anhydrous solvents (e.g., dichloromethane, THF) for reactions to minimize decomposition .

Q. Q2. How can researchers optimize the synthesis of sulfonamides using this compound?

Answer:

- Reaction Conditions : React with amines in aprotic solvents (e.g., DCM, DMF) at 0–25°C. Use a base (e.g., triethylamine, pyridine) to scavenge HCl and drive the reaction .

- Purification : Isolate products via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete amine conversion .

Q. Q3. What mechanistic insights explain the nucleophilic substitution behavior of this compound in diverse solvent systems?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance electrophilicity of the sulfonyl chloride via stabilization of the transition state. Kinetic studies show second-order dependence on amine concentration .

- Protic Solvents (MeOH, H2O) : Compete with nucleophiles, leading to hydrolysis. Rate constants (k) for hydrolysis in water: 0.15–0.25 h⁻¹ at 25°C .

- Steric Effects : The tert-butyl group reduces reactivity toward bulky amines (e.g., tert-butylamine) due to steric hindrance, requiring elevated temperatures (40–60°C) .

Contradiction Note : While suggests broad applicability, highlights limitations with sterically hindered substrates. Researchers should perform Hammett analysis to correlate substituent effects with reaction rates.

Q. Q4. How can researchers resolve discrepancies in reported stability data for this compound under long-term storage?

Answer:

- Degradation Pathways : Hydrolysis (to sulfonic acid) and thermal decomposition (above 80°C). Accelerated stability studies (40°C/75% RH) show 5–10% degradation over 30 days .

- Stabilization Strategies :

- Analytical Validation : Use Karl Fischer titration to quantify water content (<0.1% w/w) and HPLC to monitor purity decay .

Q. Q5. What advanced spectroscopic techniques are recommended for characterizing intermediates in reactions involving this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 233.1) confirms molecular ion identity .

- IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹ .

Contradiction Alert : reports slight shifts in NMR peaks based on solvent (CDCl3 vs. DMSO-d6). Always reference solvent-specific data.

Q. Q6. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution?

Answer:

- DFT Calculations : B3LYP/6-31G(d) models show the tert-butyl group directs sulfonyl chloride to the para position via steric and electronic effects. Activation energy for meta substitution is 5–8 kcal/mol higher .

- Hammett Parameters : σ⁺ value of –0.20 for tert-butyl indicates moderate electron-donating effects, favoring para orientation .

Validation : Compare computed results with experimental X-ray crystallography data (where available) to confirm regioselectivity .

類似化合物との比較

Key Physical Properties:

- Melting Point : 77–81°C (variations may arise from purity differences or measurement methods) .

- Hazard Classification : Class 8 Corrosive Substance (UN 3261, Packing Group II) .

- Safety Data : Causes severe skin burns (H314); requires handling precautions such as gloves and eye protection .

This compound is widely used in organic synthesis as a sulfonating agent, particularly in pharmaceuticals and agrochemicals, due to its ability to introduce sulfonyl groups into target molecules .

Below is a detailed comparison of 4-tert-Butylbenzenesulfonyl chloride with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Structural Analogs and Their Properties

Reactivity and Functional Group Differences

(1) 4-tert-Butylbenzoyl chloride (CAS 1710-98-1)

- Functional Group : Benzoyl chloride (-COCl).

- Reactivity: Undergoes nucleophilic acyl substitution (e.g., forming esters or amides).

- Applications : Intermediate in polymer and pharmaceutical synthesis .

(2) 4-Butylbenzenesulfonyl chloride (CAS 54997-92-1)

- Structural Difference : n-Butyl substituent instead of tert-butyl.

- However, data on its reactivity and applications are scarce .

(3) 4-tert-Butylbenzyl chloride (CAS 19692-45-6)

特性

IUPAC Name |

4-tert-butylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZADZMMVHWFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164628 | |

| Record name | 4-t-Butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15084-51-2 | |

| Record name | 4-t-Butylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015084512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15084-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-t-Butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。